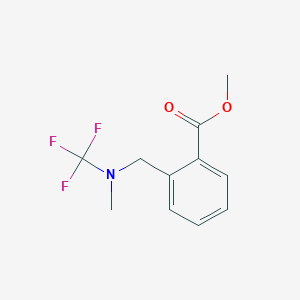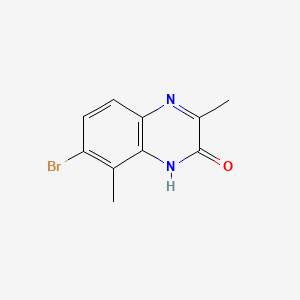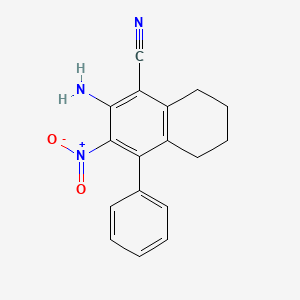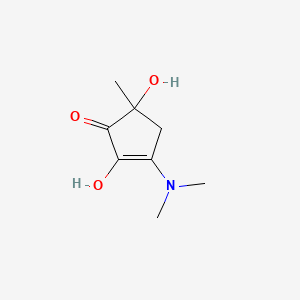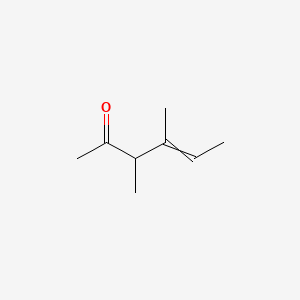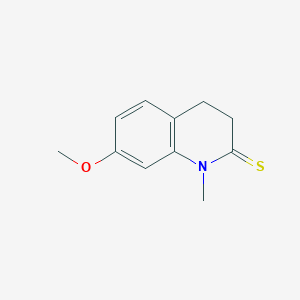
7-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- is a heterocyclic organic compound with the molecular formula C12H14O2. It is known for its use as a reagent in the synthesis of various pharmaceutical compounds, including opioid analgesics like dezocine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- typically involves the reaction of 7-methoxy-2-tetralone with iodomethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Applications De Recherche Scientifique
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical compounds, particularly opioid analgesics.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate opioid receptors, thereby exerting analgesic effects. The compound’s methoxy and methyl groups play a crucial role in its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-1-methyl-2-tetralone: A closely related compound used in similar synthetic applications.
Quinoline: Shares the quinoline core structure but lacks the methoxy and methyl substitutions.
Dihydroquinoline: Similar in structure but differs in the degree of hydrogenation.
Uniqueness
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its reactivity and make it a valuable intermediate in the synthesis of pharmaceutical compounds.
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
7-methoxy-1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-12-10-7-9(13-2)5-3-8(10)4-6-11(12)14/h3,5,7H,4,6H2,1-2H3 |
Clé InChI |
DZKWIPRTLSWTCL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)CCC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


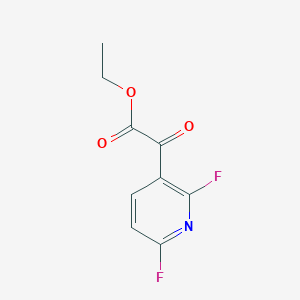
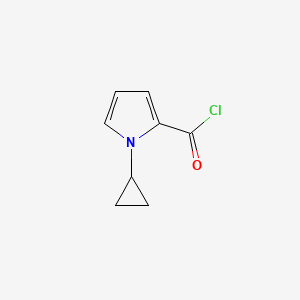
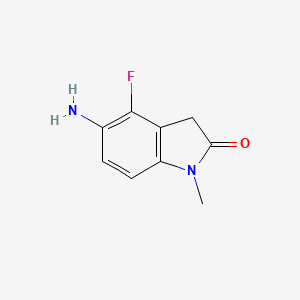
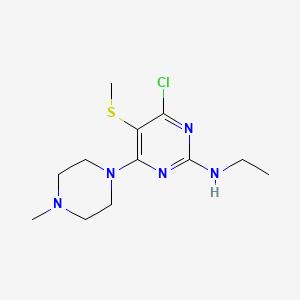
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
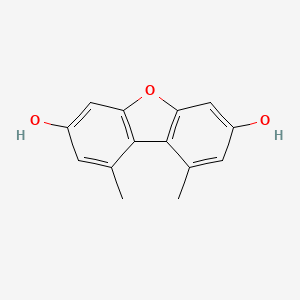
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
